ammodytoxin C
Description
Properties
CAS No. |
122933-83-9 |
|---|---|
Molecular Formula |
C11H17NO2 |
Synonyms |
ammodytoxin C |
Origin of Product |
United States |
Molecular Architecture and Conformation of Ammodytoxin C
Primary Structural Elucidation
Amino Acid Sequence Determination and Comparative Analysis
The primary structure of ammodytoxin C was determined through both direct protein sequencing and deduction from its cDNA. nih.govnih.gov It is a single polypeptide chain composed of 122 amino acids, with a molecular weight of approximately 13.8 kDa. nih.govuniprot.orguniprot.org The sequence reveals the characteristic features of Group IIA sPLA2 enzymes, including a high number of conserved cysteine residues that form seven disulfide bonds, which are critical for maintaining the protein's stable three-dimensional structure. The catalytic network essential for phospholipase activity, involving residues His48, Asp49, Tyr52, and Asp99, is also conserved in this compound. mdpi.com
Comparative analysis shows that this compound shares a high degree of sequence homology with other sPLA2s, particularly with its own isoforms, ammodytoxin A (AtxA) and B (AtxB), from the same venom. nih.gov
Sequence Variation Among Ammodytoxin Isoforms (e.g., Lys128>Glu, Phe124>Ile in AtxC)
The isoforms of ammodytoxin present a clear example of how minor changes in the primary structure can lead to significant functional differences. This compound differs from the most toxic isoform, ammodytoxin A, by only two amino acid substitutions in the C-terminal region. nih.govnih.gov Specifically, in AtxC, Phenylalanine at position 124 is replaced by Isoleucine (Phe124>Ile), and Lysine at position 128 is replaced by Glutamic acid (Lys128>Glu). nih.gov Ammodytoxin B, which is less toxic than AtxA but more toxic than AtxC, differs from AtxA at three positions. nih.gov
The Lys128>Glu substitution in AtxC is particularly significant as it results in a change of charge in a surface-exposed region of the molecule. nih.govnih.gov This alteration in the electrostatic properties is thought to influence the toxin's interaction with charged nerve-terminal membranes, contributing to its reduced toxicity compared to AtxA. nih.gov
| Isoform | Position 124 | Position 128 | Other Variations | Relative Lethality |
|---|---|---|---|---|
| Ammodytoxin A (AtxA) | Phe | Lys | - | Most Lethal |
| This compound (AtxC) | Ile | Glu | - | 18-times less lethal than AtxA nih.gov |
| Ammodytoxin B (AtxB) | Phe | Lys | (Differs at 3 positions from AtxA) nih.gov | 30-times less lethal than AtxA nih.gov |
Three-Dimensional Structural Characterization
Analysis of Conformational Differences Between this compound and Other Isoforms
Structural comparison between this compound and its more toxic isoform, ammodytoxin A, reveals subtle but critical conformational differences. nih.gov The Phe124>Ile substitution in AtxC does not induce a significant change in the backbone conformation of the C-terminal region. nih.gov
However, the Lys128>Glu mutation causes a notable local conformational change. In the AtxC structure, the side chain of Glu128 is partially buried and forms a stabilizing hydrogen bond with the main-chain nitrogen of Thr35. nih.gov This interaction leads to a slight displacement of the polypeptide chain at positions 127 and 128 and alters the orientation of the side chain of the adjacent Lys127. nih.gov These localized changes in the C-terminal region, which is known to be important for interacting with protein targets like coagulation factor Xa, are believed to be the primary structural basis for the observed functional differences, such as the lower anticoagulant activity and neurotoxicity of AtxC compared to AtxA. nih.gov The differences in surface complementarity resulting from these subtle conformational shifts are thought to be key determinants of the varying toxicities among the isoforms. nih.gov
| Parameter | Value |
|---|---|
| PDB ID | 3G8H nih.govresearchgate.net |
| Experimental Method | X-ray Diffraction nih.gov |
| Resolution | 1.35 Å nih.govresearchgate.net |
| Source Organism | Vipera ammodytes ammodytes nih.gov |
Identification of Key Structural Motifs and Domains
The structure of this compound features several key motifs and domains that are integral to its function and interactions.
N-Terminal α-Helix: This region is a critical structural motif. In this compound, the N-terminal α-helices of two separate molecules are involved in forming a dimeric structure through significant hydrophobic interactions. nih.gov This interface is a key determinant of its quaternary structure.
Catalytic Site: Like other sPLA₂ enzymes, this compound possesses a conserved catalytic site. Although its enzymatic activity is not the sole determinant of its toxicity, this site is a fundamental feature of its molecular architecture.
C-Terminal Region: The C-terminal domain is a crucial functional region. It is fully exposed and accessible for interactions with protein receptors in both the monomeric and dimeric forms of the toxin. nih.gov This domain is implicated in the binding to targets such as coagulation factor Xa and calmodulin. nih.gov Specific amino acid substitutions in this region distinguish this compound from its more potent isoform, Ammodytoxin A (AtxA). nih.govnih.gov
| Position | Ammodytoxin A (AtxA) | This compound (AtxC) | Structural/Functional Implication |
|---|---|---|---|
| 124 | Phenylalanine (Phe) | Isoleucine (Ile) | Affects surface complementarity with protein receptors. nih.gov |
| 128 | Lysine (Lys) | Glutamic acid (Glu) | Changes the electrostatic properties of the molecule, potentially perturbing interactions with targets like Factor Xa. nih.govnih.gov |
Quaternary Structural Considerations
The quaternary structure of a protein describes the arrangement of its multiple subunits. wikipedia.org While many snake venom sPLA₂s are known to function as monomers, crystallographic and biophysical studies have revealed that this compound can also exist in a dimeric state. nih.govscispace.com
Monomeric and Dimeric States of this compound
This compound has been described as a monomeric sPLA₂ in solution. scispace.com However, crystal structure analysis has identified a novel dimeric quaternary association. nih.gov This suggests that this compound can exist in equilibrium between monomeric and dimeric forms. The biological relevance of this dimerization is an area of ongoing research, but equilibrium sedimentation experiments have produced results consistent with the crystallographic dimer model. nih.gov In both the monomeric and dimeric states, the functionally critical C-terminal region remains exposed and available for receptor binding. nih.gov
Hydrophobic Interactions and Dimer Interface Analysis
The formation of the this compound dimer is driven primarily by hydrophobic interactions. nih.gov This association occurs between the N-terminal α-helices of two separate toxin molecules. nih.gov Hydrophobic residues at this interface are shielded from the aqueous environment, which provides the thermodynamic driving force for dimerization.
A detailed analysis of the dimer interface highlights the significant contribution of specific residues. In particular, Methionine at position 7 (Met7), a residue unique to ammodytoxins, plays an important role in the interactions at the dimer interface. nih.gov The interface is characterized by a surface area where non-polar amino acid side chains from each monomer come into close contact, excluding water molecules and stabilizing the complex.
| Feature | Description | Reference |
|---|---|---|
| Primary Driving Force | Hydrophobic interactions | nih.gov |
| Interacting Domains | N-terminal α-helices of two monomers | nih.gov |
| Key Residue | Methionine-7 (Met7) makes important contributions to the interface. | nih.gov |
| Validation | Observed in crystal structures and supported by equilibrium sedimentation experiments. | nih.gov |
Post-Translational Modifications and Their Influence on Structure
Post-translational modifications (PTMs) are covalent processing events that alter the properties of a protein after its synthesis. For secreted proteins like this compound, the most critical PTM for structural integrity is the formation of disulfide bonds. Secreted phospholipases A₂ are characterized as being disulfide-rich proteins. scispace.com
In this compound, cysteine residues within the polypeptide chain are oxidized within the endoplasmic reticulum during its synthesis to form multiple intramolecular disulfide bridges. These bonds act as covalent staples, locking the protein into its specific three-dimensional conformation. This extensive cross-linking is essential for the stability of the toxin, allowing it to remain functional in the extracellular environment after being secreted into the venom. The rigid structure conferred by these disulfide bonds is a prerequisite for the precise positioning of the residues in the catalytic site and the domains involved in receptor binding. Another key PTM is the cleavage of a signal peptide, which directs the protein for secretion, from the initial precursor protein to yield the mature, active toxin. nih.gov
Genetics and Molecular Evolution of Ammodytoxin C
Gene Structure and Organization
The genomic organization of the ammodytoxin C gene reveals a conserved yet adaptable framework typical of group II PLA2 enzymes.
The gene for this compound spans over 4 kilobases (kb) and is organized into five exons separated by four introns. nih.gov This structure is a hallmark of group II PLA2 genes. nih.gov The exons are functionally distinct, encoding different segments of the final protein product. The first exon contains the 5' untranslated region (UTR), the second exon codes for the majority of the signal peptide, and the subsequent three exons (3, 4, and 5) encode the different parts of the mature, active protein. nih.gov This segmented architecture allows for potential diversification through mechanisms like alternative splicing, although the primary evolutionary driver in this family appears to be gene duplication and point mutation.
| Genomic Element | Encoded Region/Function | Reference |
|---|---|---|
| Exon 1 | 5' Untranslated Region (UTR) | nih.gov |
| Intron 1 | Intervening sequence | nih.gov |
| Exon 2 | Signal Peptide (most of) | nih.gov |
| Intron 2 | Intervening sequence | nih.gov |
| Exon 3 | Mature Protein (Part 1) | nih.gov |
| Intron 3 | Intervening sequence | nih.gov |
| Exon 4 | Mature Protein (Part 2) | nih.gov |
| Intron 4 | Intervening sequence | nih.gov |
| Exon 5 | Mature Protein (Part 3) | nih.gov |
The untranslated regions (UTRs) of the this compound gene play crucial roles in post-transcriptional regulation. The 5' UTR is entirely encoded by the first exon. nih.gov Analysis of the pre-mRNA secondary structure reveals that this first exon can form an intra-exon hairpin loop. nih.gov This structural feature is critical for the correct splicing of the first intron, a process that is disrupted in the PLA2 genes of Crotalinae (pit vipers). nih.gov While specific analyses of the this compound 3' UTR are not extensively detailed, 3' UTRs in eukaryotic genes are generally known to contain regulatory elements that influence mRNA stability, localization, and translational efficiency. nih.gov
The precise transcriptional regulation of the this compound gene is understood within the broader context of snake venom gene expression. The evolution of potent and specific venom systems required the development of specialized regulatory machinery. castoelaboratory.orgsciencedaily.com This involved the evolution of new regulatory sequences, such as enhancers and promoters, and the repurposing, or co-option, of existing regulatory networks to control the high-level expression of toxin genes exclusively in the venom gland. castoelaboratory.orgnih.gov Studies on other venom genes suggest that conserved vertebrate pathways, including the extracellular signal-regulated kinase (ERK) and unfolded protein response (UPR) pathways, have been co-opted to manage the production of the complex venom cocktail. nih.govnih.gov Therefore, it is highly probable that the this compound gene is controlled by a combination of venom-gland-specific transcription factors and co-opted signaling pathways that bind to regulatory elements in its promoter and enhancer regions.
Evolutionary Trajectories of this compound Gene
The evolution of the this compound gene is a story of duplication, diversification, and the influence of mobile genetic elements. It is part of a multigene family that has expanded and evolved under strong positive selection pressure, driven by the predator-prey arms race. nih.govwikipedia.org
Comparative analysis reveals key differences between the PLA2 genes of the Viperinae subfamily (which includes Vipera ammodytes) and those of the Crotalinae subfamily (pit vipers). A significant distinction lies in the processing of the pre-mRNA. Crotalinae PLA2 genes retain the first intron in their final mRNA transcripts. nih.gov This is caused by a 40-base-pair deletion in their first exon, which prevents the formation of the hairpin structure necessary for splicing out the first intron. nih.gov The this compound gene, representing the Viperinae lineage, retains this hairpin structure and undergoes conventional splicing. nih.gov
The introns of snake venom PLA2 genes, including that of this compound, are remarkably conserved, sometimes up to 90%, which is significantly more conserved than the exons. nih.gov This high conservation, contrary to the neutral theory of molecular evolution, suggests a functional role for introns, possibly in facilitating homologous recombination, which can accelerate the evolution of new toxin variants in this multigene family. nih.gov The broader evolution of PLA2 toxins in both Viperidae and Elapidae is characterized by repeated gene duplication events, followed by neofunctionalization, where the duplicated genes acquire new toxic functions. wikipedia.orgmdpi.com
| Feature | Viperinae (e.g., this compound) | Crotalinae | Reference |
|---|---|---|---|
| Exon 1 Structure | Intact; forms intra-exon hairpin in pre-mRNA | Contains a 40 bp deletion; cannot form hairpin | nih.gov |
| Intron 1 Splicing | Spliced out correctly | Retained in the mature mRNA | nih.gov |
| Intron Conservation | Highly conserved (up to 90%), suggesting a role in homologous recombination | nih.gov |
Transposable elements (TEs), or "jumping genes," are significant drivers of genomic evolution, and snake genomes are no exception. nih.govnih.gov The Bovine-B long interspersed nuclear element (Bov-B LINE) is a retrotransposon found in high numbers in snake genomes, likely as a result of multiple horizontal transfer events from other species, possibly via vectors like ticks. nih.govmdpi.com These elements can insert themselves into and around genes, promoting genomic rearrangements, gene duplication, and the creation of new regulatory circuits. castoelaboratory.orgnih.gov
Research on Vipera ammodytes PLA2 genes has specifically identified the presence of these unusual retroelements. researchgate.net While their precise role in the evolution of this compound itself is not fully detailed, the activity of TEs is a proposed mechanism for the rapid expansion and diversification of venom gene families. nih.govwikipedia.org By facilitating non-allelic homologous recombination, TEs like Bov-B LINEs may have contributed to the tandem duplication of an ancestral PLA2 gene, creating the raw genetic material upon which natural selection could act to produce the array of PLA2 isoforms, including this compound, seen today. castoelaboratory.orgwikipedia.org
Mechanisms of Gene Duplication and Diversification
The evolution of potent and diverse snake venoms, such as that of Vipera ammodytes, is a testament to the power of gene duplication and subsequent functional diversification. This compound, a member of the phospholipase A2 (PLA2) enzyme family, has arisen through these very mechanisms. The primary mode of duplication for snake venom toxin genes is thought to be segmental duplication, where unequal crossing-over during meiosis results in the copying of a segment of a chromosome. nih.gov This process creates multiple copies of an ancestral PLA2 gene, providing the raw genetic material for evolutionary innovation. consensus.app
Following a duplication event, the newly created gene copies can follow several evolutionary paths. One copy typically retains the original function, while the other is free to accumulate mutations. This can lead to neofunctionalization, where the duplicated gene acquires a completely new function. nih.govnih.gov In the context of venom PLA2s, this has resulted in a wide array of pharmacological effects, including the presynaptic neurotoxicity characteristic of this compound. nih.gov The process can also lead to subfunctionalization, where the original functions of the ancestral gene are partitioned between the two duplicates.
Studies on viperid PLA2 genes, including those encoding ammodytoxins, indicate that lineage-specific gene duplications are a key driver of venom complexity. masonaj.com For instance, analysis of the Fea's Viper (Azemiops feae) genome revealed that its venom is dominated by PLA2 proteins that likely arose from such lineage-specific duplications. masonaj.com This pattern of repeated duplication and divergence allows for the rapid evolution of a complex venom arsenal (B13267), enabling snakes to adapt to new prey or defensive needs. nih.gov The introns of snake venom PLA2 genes, including that of this compound, are highly conserved, which may facilitate homologous recombination and further contribute to the diversification of these multigene families. nih.gov
| Mechanism | Description | Significance in Venom Evolution |
|---|---|---|
| Segmental Duplication | Creation of gene copies through unequal chromosomal crossover. | Provides the raw genetic material for new toxin variants. nih.govconsensus.app |
| Neofunctionalization | The duplicated gene acquires a novel function through mutation. | Leads to the emergence of toxins with new pharmacological effects, such as neurotoxicity or myotoxicity. nih.gov |
| Subfunctionalization | The original functions of the ancestral gene are divided between the duplicated copies. | Allows for specialization and refinement of existing toxic activities. |
| Intron Conservation | Introns within the PLA2 gene family show high sequence conservation. | May promote homologous recombination, accelerating the diversification of toxin genes. nih.gov |
Positive Darwinian Selection in Venom PLA2 Evolution
Once gene duplication provides the genetic raw material, positive Darwinian selection becomes the driving force behind the functional refinement and potentiation of venom toxins like this compound. consensus.appnih.gov This form of selection actively favors mutations that confer an advantage, which in the case of venom, translates to enhanced efficacy in subduing prey or deterring predators. consensus.app For snake venom PLA2s, there is strong evidence that positive selection acts intensely on the duplicated gene copies, particularly immediately after the duplication event. consensus.appnih.gov
This accelerated rate of evolution is evident when comparing the sequences of different PLA2 toxins. The ratio of nonsynonymous (amino acid-changing) to synonymous (silent) mutations is significantly higher than expected under neutral evolution, indicating that changes in the protein's structure and function are being actively selected for. nih.gov These selected changes often occur on the surface of the PLA2 enzyme. consensus.app These regions are critical for the toxin's interaction with its specific targets on cell membranes, and modifications here can lead to increased toxicity or novel pharmacological effects. consensus.appnih.gov
The evolution of the diverse functions seen in snake venom PLA2s—from neurotoxicity to myotoxicity and anticoagulant effects—is a direct result of this positive selection pressure. nih.gov For example, the shift from a non-toxic ancestral PLA2 to the potent presynaptic neurotoxin this compound involved specific amino acid substitutions that were fixed in the population due to the selective advantage they provided. nih.gov The divergence of various disintegrins, which also evolve from venom metalloproteinases, is strongly influenced by positive Darwinian selection, causing an accelerated rate of substitution in surface-exposed residues. nih.gov This continuous process of mutation and selection allows the venom arsenal to be constantly refined and adapted, representing a classic example of a molecular arms race between predator and prey. nih.gov
| Evidence Type | Observation | Implication |
|---|---|---|
| High dN/dS Ratio | The rate of nonsynonymous substitutions (dN) is significantly higher than synonymous substitutions (dS) in PLA2 genes. | Indicates that amino acid changes are being actively favored by natural selection. nih.gov |
| Surface Residue Changes | Mutations under positive selection are frequently located on the molecular surface of the PLA2 enzyme. | These regions are involved in protein-protein interactions critical for toxic activity, and changes can lead to new functions. consensus.appnih.gov |
| Functional Diversification | A wide range of pharmacological activities (neurotoxic, myotoxic, etc.) have evolved from a common ancestral PLA2. | Demonstrates the power of positive selection to drive the emergence of novel protein functions following gene duplication. nih.gov |
| Association with Speciation | Adaptive evolution of PLA2 genes in some snake lineages is linked to speciation events. | Suggests that venom adaptation to new prey is a key part of the speciation process. consensus.app |
Biosynthesis and Processing Pathways
Gene Expression in Venom Glands of Vipera ammodytes
This compound is a key protein component of the venom of the nose-horned viper, Vipera ammodytes, and its synthesis is highly localized to the venom glands. nih.gov These specialized exocrine glands are transcriptionally very active, dedicated to producing the complex cocktail of toxins required for hunting and defense. The gene encoding this compound is expressed at high levels within the venom gland cells. nih.gov Researchers have successfully isolated messenger RNA (mRNA) from these glands to construct cDNA libraries, which have been instrumental in sequencing and studying the toxin. researchgate.net
Proteomic analyses of V. ammodytes venom have confirmed the presence of multiple ammodytoxin isoforms, including this compound, highlighting the significant portion of the gland's synthetic machinery that is allocated to producing these neurotoxic PLA2s. mdpi.com The relative abundance of PLA2s in the venom of Vipera ammodytes ammodytes is approximately 11.60%, with the neurotoxic ammodytoxins (A, B, and C) comprising 4.35% of the crude venom. mdpi.com The expression of venom genes is a dynamic process, influenced by factors such as the snake's age, diet, and geographic location, leading to variations in venom composition.
The this compound gene itself has a structure typical for group II PLA2s, consisting of five exons and four introns. nih.gov This genomic organization is crucial for the correct processing of the initial transcript into the mature mRNA that will be translated into the toxin precursor protein.
Role of Signal Peptides and Pro-sequences in Secretion
Like most secreted proteins, this compound is synthesized as a larger, inactive precursor protein, or pre-pro-protein. researchgate.net This precursor contains specific amino acid sequences at its N-terminus—a signal peptide and a pro-sequence—that are vital for its correct processing and secretion.
The signal peptide is the first part of the nascent protein to emerge from the ribosome. This short, hydrophobic sequence, encoded by the second exon of the this compound gene, directs the ribosome-mRNA-protein complex to the membrane of the endoplasmic reticulum (ER). nih.govnih.gov This targeting ensures that the protein enters the secretory pathway rather than being released into the cytoplasm. nih.gov Once the protein is translocated into the ER lumen, the signal peptide is cleaved off by a specific enzyme called signal peptidase. semanticscholar.org
Following the signal peptide, a pro-sequence (or propeptide) is present. While not universally present in all secreted proteins, pro-sequences are common in toxins and enzymes that could be harmful to the cell that produces them. This sequence helps to ensure the proper folding of the mature protein and often keeps the protein in an inactive state (as a zymogen) until it has been safely secreted from the cell. nih.gov For this compound, this pro-sequence is removed by other proteases during its transit through the Golgi apparatus or upon secretion into the venom duct, leading to the final, active form of the toxin. researchgate.net This multi-step processing pathway ensures that the potent neurotoxin is only activated once it is outside the venom gland cell, preventing autotoxicity.
Enzymatic Catalysis and Lipid Interaction Dynamics
Phospholipase A2 Catalytic Mechanism
Ammodytoxin C functions as a phospholipase A2, an enzyme that catalyzes the hydrolysis of ester bonds in glycerophospholipids. uniprot.orgmdpi.comaocs.org This enzymatic activity is crucial for some of its effects, particularly the irreversible paralysis observed in the third phase of neuromuscular response to the toxin. uniprot.orgproteopedia.org
Hydrolysis of Glycerophospholipids at the sn-2 Position
The primary catalytic function of this compound involves the hydrolysis of glycerophospholipids at the sn-2 position of the glycerol (B35011) backbone. uniprot.orgmdpi.comaocs.orgmdpi.com This cleavage releases a free fatty acid and a lysophospholipid. mdpi.commdpi.com Glycerophospholipids typically have a saturated fatty acid at the sn-1 position and an unsaturated fatty acid, such as arachidonic acid, at the sn-2 position. aocs.org The hydrolysis at the sn-2 position is a defining characteristic of PLA2 enzymes. mdpi.comaocs.orgmdpi.com
Calcium-Dependent Enzymatic Activity
This compound, like other secreted phospholipases A2, is a calcium-dependent enzyme. uniprot.orgmolekulske-interakcije.sikingsnake.com Calcium ions are obligatory co-factors for the catalytic activity of sPLA2s. mdpi.com The calcium ion is coordinated within the active site by specific residues, including an aspartate residue (Asp-49 in many sPLA2s) and carbonyl oxygens from residues in the calcium-binding loop. molekulske-interakcije.si This calcium binding is essential for the proper positioning of the phospholipid substrate in the active site and for stabilizing the tetrahedral intermediate formed during hydrolysis. molekulske-interakcije.si While calcium is required for the catalytic step and substrate binding to the active site, it is not necessary for the initial adsorption of sPLA2s to the membrane interface. molekulske-interakcije.si
Interfacial Activation Kinetics
Secreted phospholipases A2, including this compound, are typical interfacial enzymes. mdpi.comkingsnake.com This means they are most active when acting on phospholipids (B1166683) presented in aggregated forms, such as micelles or biological membranes, rather than on isolated lipid molecules in solution. mdpi.com The enzyme must first bind to the lipid-water interface through its interfacial binding surface (IBS). chem-soc.simolekulske-interakcije.si This binding is a crucial step before the catalytic reaction can occur within the active site. molekulske-interakcije.si The interfacial activation kinetics describe the increased enzymatic activity observed when the substrate reaches a certain critical concentration, leading to the formation of organized lipid aggregates. The interfacial binding surface of ammodytoxins, which surrounds the entrance to the active site, is important for the interaction with the phospholipid bilayer during membrane degradation. researchgate.net Aromatic and hydrophobic residues on the IBS are significant for productive binding to both zwitterionic and anionic vesicles. researchgate.net
Substrate Specificity and Lipid Binding
This compound exhibits specificity in its interaction with different lipid environments and individual lipid molecules. This specificity plays a role in its function and toxicity.
Interaction with Phospholipid Vesicles and Cellular Membranes
This compound interacts with phospholipid vesicles and cellular membranes. researchgate.netacs.orgnih.gov Studies have shown that ammodytoxins are efficient in hydrolyzing pure phosphatidylcholine (PC) vesicles and PC-rich plasma membranes of intact cells. researchgate.net The presence of anionic phospholipids, such as phosphatidylglycerol (PG) or phosphatidylserine (B164497) (PS), in phospholipid vesicles significantly increases the interfacial binding affinity and catalytic activity of ammodytoxins. researchgate.net This suggests a preference for negatively charged lipid surfaces. This compound has also been shown to bind to presynaptic membranes from the electric organ of Torpedo marmorata. acs.org This binding occurs at both high-affinity protein sites and low-affinity sites suggested to involve lipid structures. acs.org
Modulation of Enzymatic Activity by Intracellular Factors
This compound has been shown to bind with high affinity to several intracellular proteins, challenging the traditional view of sPLA2s as exclusively extracellular enzymes uniprot.orgmdpi.comosti.gov. These interactions play a significant role in modulating the toxin's enzymatic activity within the intracellular environment, which is characterized by a reducing environment and lower calcium ion concentrations compared to the extracellular space uniprot.org.
Key intracellular binding partners identified for this compound include calmodulin (CaM), 14-3-3 proteins (specifically gamma and epsilon isoforms), protein disulfide isomerase (PDI), and R25, a mitochondrial membrane protein uniprot.orgmdpi.commolecular-interactions.siosti.govnih.gov. The binding of this compound to these proteins can influence its localization, stability, and enzymatic function within the cell mdpi.commolecular-interactions.siosti.gov.
Calmodulin, a highly conserved regulatory protein, has been shown to interact specifically with ammodytoxin in the cytosol of nerve cells researchgate.netresearchgate.net. This interaction is particularly noteworthy as calmodulin can act as an activator of ammodytoxin's enzymatic activity under both nonreducing and reducing conditions, including those mimicking the intracellular environment researchgate.net. Kinetic analysis suggests that calmodulin influences both the catalytic properties and the ability of ammodytoxin to bind to phospholipid vesicles researchgate.net.
14-3-3 proteins are another group of conserved regulatory proteins that bind to this compound uniprot.orgmdpi.commolecular-interactions.siosti.govnih.gov. Studies using yeast as a model system, which lacks endogenous phospholipase A2, have demonstrated that ammodytoxin can bind to yeast 14-3-3 proteins with similar affinity to mammalian isoforms and exhibit intracellular biological activity nih.gov. This interaction has been implicated in the toxin's ability to interfere with cellular processes such as G2 cell-cycle arrest, which is regulated by 14-3-3 proteins nih.gov.
Protein disulfide isomerase (PDI), located in the lumen of the endoplasmic reticulum, has also been identified as a high-affinity binding partner for ammodytoxin molecular-interactions.sinih.gov. This interaction may be crucial for the translocation of ammodytoxin from the endoplasmic reticulum into the cytosol molecular-interactions.si. The interaction with PDI, a chaperone protein that influences disulfide bridges, could potentially modulate the structure and activity of ammodytoxin nih.gov.
The interaction of this compound with intracellular factors highlights the complexity of its mechanism of action, suggesting that its neurotoxicity is not solely dependent on extracellular enzymatic activity but also involves intracellular events and modulation of its enzymatic function by host cell proteins mdpi.comresearchgate.net. While the enzymatic activity of ammodytoxins is considered essential for the full expression of their neurotoxicity, it is not sufficient on its own mdpi.com. Specific binding to cellular targets and subsequent intracellular events, including the modulation of enzymatic activity by intracellular factors, are critical steps in the toxic process mdpi.comresearchgate.net.
The following table summarizes some of the intracellular factors that interact with this compound and their potential effects on its enzymatic activity or cellular function:
| Intracellular Factor | Cellular Location | Effect on this compound Enzymatic Activity | Potential Functional Outcome |
| Calmodulin (CaM) | Cytosol | Activation (up to 21-fold) | Influences catalytic and vesicle binding properties |
| 14-3-3 Proteins (gamma, epsilon) | Cytosol | Not directly stated as modulating activity | Interference with cell cycle regulation (e.g., G2 arrest) |
| Protein Disulfide Isomerase (PDI) | Endoplasmic Reticulum Lumen | Potential modulation (indirect) | Involved in translocation to cytosol, structural influence? |
| R25 | Mitochondria | Not explicitly stated | Mitochondrial targeting |
Note: The "Effect on this compound Enzymatic Activity" column reflects direct modulation where reported. Interactions with other proteins may indirectly affect activity through localization or involvement in downstream pathways.
Detailed research findings indicate that the ability of ammodytoxin and similar sPLA2s to induce cellular effects, such as apoptosis in motoneuronal cells, correlates well with their capacity to release arachidonic acid, an enzymatic activity-dependent process researchgate.net. However, the mere presence of enzymatic activity is not sufficient, emphasizing the importance of specific binding and internalization, followed by the likely modulation of activity by intracellular components mdpi.comresearchgate.net.
The interaction with intracellular proteins like calmodulin and 14-3-3 proteins, which are involved in various cellular signaling pathways, suggests that this compound may hijack or interfere with these pathways to exert its toxic effects nih.govyoutube.commdpi.com. The ability of ammodytoxin to enter the cytosol and nucleus of neurons further supports the notion of intracellular targets and modulation of activity within these compartments osti.gov.
The study of these intracellular interactions provides valuable insights into the complex mechanisms underlying this compound neurotoxicity and opens avenues for understanding the intracellular roles of endogenous sPLA2 enzymes in various physiological and pathological processes mdpi.comresearchgate.net.
Molecular Mechanisms of Ammodytoxin C Action
Presynaptic Neurotoxic Mechanisms
Ammodytoxin C acts as a presynaptic neurotoxin, disrupting neuromuscular transmission. chem-soc.siuniprot.orgmolecular-interactions.si This disruption leads to the blockade of neurotransmitter release from the nerve terminal. molecular-interactions.si
Triphasic Response in Neuromuscular Preparations: Transient Inhibition, Augmentation, and Irreversible Paralysis
The response of indirectly stimulated neuromuscular preparations to this compound is characterized by a triphasic pattern. proteopedia.orguniprot.org
Phase 1: Transient Inhibition: This initial phase involves a temporary reduction in acetylcholine (B1216132) (ACh) release, beginning shortly after toxin exposure and lasting for several minutes. proteopedia.orguniprot.org This phase is likely independent of the toxin's enzymatic activity and may be due to specific binding to presynaptic receptors, although the exact "N-type" receptors remain unidentified. proteopedia.orguniprot.org A neuronal isoform of the M-type PLA₂ receptor (R180) has been identified as a high-affinity receptor for ammodytoxin in neuronal plasma membranes, but it is not considered essential for neurotoxicity expression. uniprot.org
Phase 2: Augmentation: Following the initial inhibition, there is an increase in neurotransmitter release, reaching a peak approximately 10-20 minutes after exposure. uniprot.org The enzymatic activity of ammodytoxin is not considered significant during this phase. uniprot.org It has been speculated that this augmented release is caused by interference with voltage-gated potassium channels, although ionic measurements have not supported this. uniprot.org
Phase 3: Irreversible Paralysis: The final phase is characterized by a gradual decline in neurotransmitter release, culminating in complete and irreversible paralysis. proteopedia.orguniprot.org This phase is clearly dependent on the hydrolytic activity of this compound. proteopedia.orguniprot.org
Impact on Neurotransmitter Release (e.g., Acetylcholine)
This compound blocks the secretion of neurotransmitter, such as acetylcholine, from the motor neuron into the synaptic cleft, thereby terminating communication with the muscle. molecular-interactions.si Electron microscopy studies of neuromuscular junctions affected by β-neurotoxins like ammodytoxin reveal a depletion of neurotransmitter-containing synaptic vesicles in the nerve terminal. molecular-interactions.si While spontaneous transmitter release may remain unaffected, the toxin significantly impacts evoked release. oup.com
Effects on Synaptic Vesicle Dynamics
Presynaptically neurotoxic sPLA₂s, including ammodytoxin, are thought to inhibit synaptic vesicle recycling through endocytosis. plos.org This inhibition can lead to a reduction in the number of synaptic vesicles in the nerve endings. molecular-interactions.simdpi.commdpi.com Morphological changes observed in affected nerve terminals include Ω-shaped invaginations at the plasma membrane, suggesting impaired retrieval of synaptic vesicles. molecular-interactions.siplos.org It is proposed that ammodytoxin may affect synaptic vesicle recycling and reduce the number of vesicles and released neurotransmitter molecules by reducing endocytosis after binding to a specific region of the endocytic vesicle and altering membrane properties through its hydrolytic products. plos.org
Distinct Contributions of this compound Regions to Neurotoxicity
Structure-function studies on ammodytoxins have indicated that residues in both the N-terminal and C-terminal regions are important for central neurotoxicity. nih.gov The C-terminal region of ammodytoxins is considered critical for interaction with specific binding proteins, which are involved in neurotoxicity. researchgate.netnih.gov However, the C-terminal region alone is not sufficient for neurotoxicity, suggesting that other parts of the molecule also contribute. nih.govnih.gov Specific amino acid residues in the C-terminal region (e.g., Tyr 115, Ile116, Arg118, Asn119, Phe124) have been identified as important for presynaptic neurotoxicity. mdpi.com
Anticoagulant Mechanisms
In addition to its neurotoxic effects, this compound also exhibits anticoagulant activity. chem-soc.siuniprot.org This activity is mediated by the high-affinity binding of ammodytoxin to activated coagulation factor X (FXa). proteopedia.orguniprot.orgresearchgate.net By binding to FXa, this compound inhibits the formation and activity of the prothrombinase complex (FXa/FVa). proteopedia.orguniprot.orgresearchgate.net This inhibition occurs through a non-enzymatic, phospholipid-independent mechanism, where the toxin competes with factor Va for binding to FXa. researchgate.net The C-terminal region and the β-wing regions of ammodytoxin A have been shown to be important for binding to FXa and for the anticoagulant effect, and this is likely similar for this compound given their structural similarities. researchgate.net The mutation Lys128>Glu in AtxC, compared to AtxA, may perturb interactions with FXa, potentially contributing to lower anticoagulant activity in AtxC. pasteur.fr
High-Affinity Binding to Activated Coagulation Factor X (FXa)
This compound demonstrates high-affinity binding to activated coagulation factor X (FXa). uniprot.orgproteopedia.org This direct interaction is a key step in its anticoagulant mechanism. Ammodytoxin A, a closely related isoform, binds to FXa with a reported Kdapp of 32 nM. This compound, while also binding FXa, exhibits a lower affinity compared to ammodytoxin A. researchgate.netnih.gov
Inhibition of the Prothrombinase Complex Formation and Activity
The binding of this compound to FXa directly inhibits the formation and activity of the prothrombinase complex. uniprot.orgproteopedia.orgresearchgate.net The prothrombinase complex is a crucial enzymatic assembly in the coagulation cascade responsible for converting prothrombin into thrombin. By binding to FXa, this compound prevents its association with factor Va, phospholipids (B1166683), and calcium ions, thereby disrupting the assembly and function of this vital complex. researchgate.net This inhibition occurs through a non-enzymatic, phospholipid-independent mechanism. researchgate.net
Ammodytoxin A has been shown to inhibit prothrombinase activity with an IC₅₀ of 20 nM, while this compound displays a tenfold lower anticoagulant activity. researchgate.netnih.govlatoxan.com
Structural Determinants for Anticoagulant Activity
Research into the structural features of ammodytoxin isoforms has identified specific regions crucial for their anticoagulant activity and binding to FXa. Studies on ammodytoxin A indicate that basic amino acid residues located in the C-terminal tail and the β-wing regions of the molecule are important for FXa binding and the inhibition of the prothrombinase complex. nih.govresearchgate.netportlandpress.com These findings suggest that similar structural elements likely contribute to the anticoagulant properties of this compound.
Intracellular Translocation and Trafficking
Beyond its extracellular effects on coagulation, this compound is known to undergo intracellular translocation, a process critical for its neurotoxicity. mdpi.complos.org The toxin enters nerve terminals and neuronal cells and is subsequently trafficked to intracellular compartments, including the cytosol and mitochondria. mdpi.comresearchgate.netresearchgate.netmdpi.com
Internalization into Nerve Terminals and Neuronal Cells
Ammodytoxin, including isoform C, is rapidly internalized into nerve endings of motor neurons and neuronal cell lines. mdpi.complos.orgresearchgate.netmdpi.comnih.gov This internalization is a specific process, ensuring the toxin reaches its intracellular targets. mdpi.com Studies using fluorescently labeled ammodytoxin have demonstrated its penetration into the cytosol of rat hippocampal neurons and motoneuron-like NSC-34 cells. plos.org
Translocation to Cytosol and Mitochondria
Following internalization, this compound translocates to the cytosol and mitochondria. mdpi.comresearchgate.netresearchgate.netmdpi.comnih.govlipidmaps.org Experiments using enzymatically inactive ammodytoxin mutants labeled with gold nanoparticles or fluorescent markers have confirmed its presence in the cytosol and its subsequent association with mitochondria. mdpi.comresearchgate.netresearchgate.netdntb.gov.uanih.gov Within mitochondria, ammodytoxin has been detected in the intermembrane space and matrix. mdpi.comresearchgate.netresearchgate.net The translocation to mitochondria appears to be independent of the toxin's phospholipase activity. mdpi.comresearchgate.netresearchgate.netnih.gov Ammodytoxin has been shown to bind to cytochrome c oxidase subunit II (CCOX-II), a mitochondrial integral membrane protein, which has been identified as a receptor for the toxin in neuronal mitochondria. mdpi.comuniprot.orgnih.govnih.gov
Proposed Cellular Entry Pathways (e.g., Receptor-Mediated Endocytosis, Synaptic Vesicle Recycling, Retrograde Transport)
The precise cellular entry pathways utilized by this compound are not fully elucidated, but several mechanisms have been proposed. These include receptor-mediated endocytosis, synaptic vesicle recycling, and retrograde transport via the endoplasmic reticulum. mdpi.comresearchgate.netplos.orgresearchgate.netmolecular-interactions.si
Receptor-mediated endocytosis is suggested as a possible pathway, potentially involving unidentified presynaptic receptors or a neuronal isoform of the M-type PLA₂ receptor, although the latter may not be essential for neurotoxicity. uniprot.orgproteopedia.org Synaptic vesicle recycling has also been proposed as a mechanism for the toxin to translocate across the plasma membrane, potentially entering the cytosol after hydrolysis of the vesicles. mdpi.commdpi.comoup.com Retrograde transport via the endoplasmic reticulum is another suggested route, potentially facilitated by interactions with proteins like protein disulfide isomerase (PDI), which binds ammodytoxin strongly and may play a role in its retention and transport across the ER membrane into the cytosol. plos.orgmolecular-interactions.si
Interaction with Intracellular Regulatory Pathways
Interaction with Calmodulin (CaM) and its Functional Implications
Ammodytoxin (Atx), including this compound, has been shown to bind specifically and with high affinity to calmodulin (CaM), a ubiquitous intracellular calcium-sensing protein, within the cytosol of nerve cells. nih.govuni-saarland.debidd.groupcuni.cz This interaction supports the hypothesis that internalization of the toxin into the cell is necessary for its full toxic effect. uni-saarland.de
Calmodulin acts as a significant activator of ammodytoxin's enzymatic activity. Studies have demonstrated that CaM can stimulate the phospholipase A2 activity of ammodytoxin by up to 21-fold under both nonreducing and reducing conditions, mimicking the intracellular environment. bidd.groupcuni.cz Kinetic analyses and surface plasmon resonance studies indicate that the binding of CaM influences both the catalytic efficiency and the ability of ammodytoxin to bind to vesicles, without altering its calcium-binding properties. bidd.groupcuni.cz
Furthermore, calmodulin plays a role in stabilizing the conformation of ammodytoxin. This stabilization is particularly important because ammodytoxin can undergo a slow transition to a less active state under cytosol-like conditions. Calmodulin binding helps to restore and maintain the toxin's active conformation. bidd.groupcuni.cz The binding affinity between ammodytoxin and calmodulin is notably high, with equilibrium dissociation constants in the low nanomolar range (3 nM) under cytosol-like conditions and even lower (0.07-0.18 nM) under nonreducing conditions. bidd.groupcuni.cz Research on ammodytoxin A has identified a novel binding site for CaM in its C-terminal region, involving residues 115-119, which form a hydrophobic patch crucial for this interaction. cuni.czebi.ac.uk
Binding to 14-3-3 Proteins (Gamma and Epsilon Isoforms)
This compound also interacts with 14-3-3 proteins, specifically the gamma (YWHAG) and epsilon (YWHAE) isoforms. nih.govuni-freiburg.deuni.ludineshkhedkar.co.innih.gov These proteins are highly conserved regulatory proteins found in the cytoplasm of eukaryotic cells and are involved in a wide array of biological processes, including cell cycle control, signal transduction, and protein trafficking. uni.ludineshkhedkar.co.innih.govnih.gov
The binding of this compound to 14-3-3 proteins is direct and does not require the mediation of calmodulin, despite calmodulin also being a binding partner for both proteins. dineshkhedkar.co.in This interaction occurs with high affinity, with an apparent dissociation constant of 1.0 ± 0.2 µM reported for the binding between immobilized 14-3-3 proteins and this compound. dineshkhedkar.co.in
While 14-3-3 proteins commonly bind to target proteins via phosphorylated serine or threonine motifs, this compound is not a phosphoprotein. This indicates that its interaction with 14-3-3 proteins occurs through a non-phosphorylated binding site. The KEESEK sequence located at the C-terminal end of this compound has been proposed as a potential non-phosphorylated binding motif for 14-3-3 proteins. dineshkhedkar.co.in
Data on Binding Affinity of this compound with Calmodulin and 14-3-3 Proteins:
| Interacting Protein | Binding Affinity (Dissociation Constant, Kd) | Conditions | Reference |
| Calmodulin | 3 nM | Cytosol-like | bidd.groupcuni.cz |
| Calmodulin | 0.07-0.18 nM | Nonreducing | bidd.groupcuni.cz |
| 14-3-3 proteins (Gamma/Epsilon) | 1.0 ± 0.2 µM | Immobilized 14-3-3 | dineshkhedkar.co.in |
Association with Mitochondrial Proteins (e.g., R25, Cytochrome C Oxidase Subunit II)
Ammodytoxin (Atx) has been found to associate with proteins located in mitochondria, including a protein initially identified as R25. nih.govidrblab.netlatoxan.com Subsequent research revealed that R25 is in fact subunit II of cytochrome c oxidase (CCOX-II). uni-freiburg.dewikipedia.orgproquest.comresearchgate.net CCOX-II is a crucial component of cytochrome c oxidase, the terminal enzyme complex in the mitochondrial electron transport chain, which is essential for cellular respiration and ATP synthesis. wikipedia.orgproquest.comnih.gov
Ammodytoxin specifically binds to CCOX-II within mitochondrial membranes. wikipedia.org This specific association with mitochondria, mediated by binding to CCOX-II, is hypothesized to contribute to the neurotoxic effects of ammodytoxin and related presynaptic neurotoxins. wikipedia.orgresearchgate.net The interaction may lead to mitochondrial dysfunction, potentially including the opening of permeability transition pores and subsequent mitochondrial degeneration, which has been observed in poisoned nerve endings. wikipedia.orgresearchgate.net
Studies using rat group IIA sPLA2 and an enzymatically inactive mutant have also shown interaction with CCOX-II, although with a lower binding affinity compared to ammodytoxin. wikipedia.orgproquest.com Importantly, ammodytoxin has been shown to reach the mitochondria in PC12 cells from the extracellular environment, and this translocation occurs independently of its enzymatic activity. wikipedia.orgproquest.comresearchgate.net The interaction between ammodytoxin and CCOX-II can result in the inhibition of cytochrome c oxidase activity, thereby potentially impairing mitochondrial respiration. wikipedia.orgproquest.com
Interaction with Protein Disulphide Isomerase (PDI) in the Endoplasmic Reticulum
Ammodytoxin (Atx) demonstrates a strong and specific interaction with protein disulphide isomerase (PDI). idrblab.netuni-freiburg.deresearchgate.netfigshare.com PDI is a multifunctional protein predominantly located in the lumen of the endoplasmic reticulum (ER), where it plays a key role in protein folding by catalyzing the formation, reduction, and isomerization of disulfide bonds. idrblab.netresearchgate.netfigshare.comuni-freiburg.de
The interaction between ammodytoxin and PDI is considered potentially crucial for the retrograde transport of the toxin from the ER into the cytosol of nerve cells. idrblab.netresearchgate.netfigshare.com It has been proposed that PDI may serve to detain and concentrate sPLA2 molecules within the ER lumen and facilitate their translocation across the ER membrane into the cytosol. figshare.com This interaction has been confirmed both in vitro and in living PC12 cells, where ammodytoxin and PDI have been shown to co-localize. wikipedia.orgfigshare.com
The interaction between ammodytoxin and PDI appears to be transient, with an apparent dissociation constant of 1.27 ± 0.05 µM determined through surface plasmon resonance. figshare.com By acting as a redox-dependent chaperone, PDI could potentially assist in the unfolding of the toxin and its presentation to a protein-conducting channel in the ER membrane, thereby facilitating its entry into the cytosol, a mechanism observed with certain other toxins. idrblab.net
Influence on Cellular Processes (e.g., G2 Cell-Cycle Arrest)
Beyond its direct effects on neurotransmission and organelles, ammodytoxin has been observed to influence fundamental cellular processes such as the cell cycle. Research in the yeast Saccharomyces cerevisiae, a model eukaryotic organism, has shown that ammodytoxin can inhibit G2 cell-cycle arrest. uni.lunih.govnih.govscispace.com
G2 cell-cycle arrest is a crucial checkpoint regulated, in part, by 14-3-3 proteins. uni.lunih.govnih.gov The ability of ammodytoxin to interfere with this process, particularly in yeast cells expressing the toxin and exposed to hydrogen peroxide (which typically induces G2 arrest), suggests a link between ammodytoxin's presence and cell cycle regulation. uni.lu The inhibition of G2 arrest was considered a possible factor contributing to decreased survival rates observed in ammodytoxin-expressing yeast cells under oxidative stress conditions. uni.lu
This interference with the cell cycle by ammodytoxin suggests a potential mechanism by which sPLA2s, including ammodytoxin, could exert opposing effects such as promoting proliferation or inducing apoptosis in mammalian cells, depending on the cellular context. uni.lunih.gov While these findings provide valuable insights from a model system, further studies are necessary to fully establish and characterize the influence of this compound on cell cycle processes in mammalian cells. uni.lu
Receptor and Binding Protein Interactions
Characterization of Specific Neuronal Receptors
Studies have identified several neuronal receptors and acceptors that interact with ammodytoxin C, contributing to its neurotoxic effects. kingsnake.comresearchgate.net
Interaction with the Neuronal M-Type PLA2 Receptor (R180)
The neuronal M-type PLA2 receptor, also known as R180 due to its apparent molecular mass of 180 kDa, has been identified as a high-affinity receptor for this compound in neuronal plasma membranes. kingsnake.comuniprot.orgresearchgate.net This receptor is located in the plasma membrane and binds both toxic and non-toxic secreted PLA2s from groups I and II. kingsnake.com While R180 binds this compound with high affinity, studies suggest that this interaction is not essential for the expression of the toxin's neurotoxicity. uniprot.orgresearchgate.netproteopedia.org The binding site for M-type sPLA2 receptors is primarily located in or close to the Ca2+-binding loop of sPLA2s. kingsnake.com
Identification of R25 as an Ammodytoxin-Specific Neuronal Acceptor
R25, a protein with an apparent molecular mass of 25 kDa, has been identified as an ammodytoxin-specific neuronal acceptor. kingsnake.com Initially described as an intracellular receptor, R25 is a mitochondrial integral membrane protein found in the cerebral cortex. uniprot.orgchem-soc.si R25 is specific for ammodytoxins and its identity has been further characterized as subunit II of cytochrome c oxidase (CCOX-II), an essential component of the mitochondrial respiratory chain complex. researchgate.net The C-terminal region of ammodytoxins appears to be involved in the high-affinity binding to R25. kingsnake.com
Distinct High-Affinity Protein Acceptors in Torpedo marmorata Electric Organ
Studies using presynaptic membranes from the electric organ of Torpedo marmorata have revealed distinct high-affinity protein acceptors for this compound. acs.orgnih.govacs.org Affinity-labeling experiments showed that [125I]this compound is predominantly associated with membrane proteins with apparent molecular masses of 70 kDa and 20 kDa. acs.orgnih.gov To a lesser extent, it also associates with several proteins ranging between 39 kDa and 57 kDa. acs.orgnih.gov These findings indicate the presence of multiple high-affinity binding sites for this compound in Torpedo marmorata electric organ membranes. acs.orgnih.govacs.org
Inhibition Profiles of Binding by Other Neurotoxic PLA2s
The binding of this compound to its high-affinity protein acceptors can be inhibited by other neurotoxic PLA2s. acs.orgnih.gov Studies in Torpedo marmorata electric organ membranes showed that while all tested PLA2s, except β-bungarotoxin, inhibited the low-affinity specific binding of this compound, only neurotoxic PLA2s prevented the high-affinity binding and cross-linking of this compound. acs.orgnih.gov Interestingly, this compound and crotoxin did not inhibit each other on their respective high-affinity binding sites, suggesting that their high-affinity binding sites are different. nih.govacs.org However, the isolated basic subunit (CB) of crotoxin was able to completely inhibit the high-affinity binding of this compound. nih.govacs.org
Data Table: Apparent Molecular Masses of this compound Binding Proteins in Torpedo marmorata Electric Organ acs.orgnih.gov
| Binding Protein Category | Apparent Molecular Mass (kDa) |
| Predominant High-Affinity Acceptors | 70, 20 |
| Lesser High-Affinity Acceptors | 39 - 57 |
Non-Receptor Protein Interactions
Beyond specific neuronal receptors, this compound also interacts with other proteins, including those found in the plasma membrane and intracellular compartments. uniprot.orgosti.govmolecular-interactions.si
Binding to Plasma Membrane Proteins
In addition to the M-type PLA2 receptor (R180) located in the plasma membrane, this compound has been shown to bind to other proteins within the plasma membrane. kingsnake.comuniprot.orgnih.govnih.gov While the M-type receptor is a known high-affinity binder, the involvement of other plasma membrane proteins in this compound's neurotoxicity is also a subject of research. uniprot.orgnih.govnih.gov The low-affinity binding sites for this compound in Torpedo marmorata electric organ membranes were not affected by proteinases, suggesting the involvement of lipid structures in this type of binding, but high-affinity binding sites were shown to be proteins. nih.govacs.org
This compound, a neurotoxic secreted phospholipase A2 (sPLA2) from the venom of Vipera ammodytes ammodytes, is known to interact with various protein targets, contributing to its pharmacological effects, including neurotoxicity and anticoagulant activity. Research has highlighted the critical role of the C-terminal region of ammodytoxins in these interactions and the resulting biological activities.
6.2.2. Role of the C-Terminal Region in Binding Specificity
The C-terminal region of this compound is a key determinant in its binding to specific protein receptors and binding partners. This region is involved in interactions with proteins such as 14-3-3 isoforms, calmodulin (CaM), and coagulation factor Xa (FXa).
Studies involving chimeric proteins, where the C-terminal part of a nontoxic PLA2 was replaced with that of a neurotoxic ammodytoxin isoform (like AtxA), demonstrated that the C-terminal region is critical for interaction with specific binding proteins, including a neuronal receptor designated R25 and calmodulin. nih.govkingsnake.com While these chimeras could bind strongly to R25 and showed increased affinity for calmodulin, they were not toxic, indicating that the C-terminal region is important for binding but not solely sufficient for neurotoxicity. nih.govkingsnake.com
The interaction between this compound and 14-3-3 proteins (specifically gamma and epsilon isoforms) has been shown to occur through a non-phosphorylated binding site, most likely the KEESEK sequence located at the C-terminal end of this compound. nih.gov Surface plasmon resonance (SPR) experiments have determined an apparent dissociation constant (Kd) of 1.0 ± 0.2 µM for the interaction between immobilized 14-3-3 and this compound. nih.gov
The C-terminal region, along with the beta-wing region, has also been identified as critical for the binding of ammodytoxin A (a closely related isoform) to human coagulation factor Xa (FXa), which is essential for its anticoagulant effect. researchgate.netnih.gov Site-directed mutagenesis and SPR studies have indicated that several basic amino acid residues in these regions are part of the FXa-binding site. researchgate.netnih.gov While much of the research on FXa binding has focused on ammodytoxin A, the high sequence similarity between ammodytoxin A and C in the C-terminal region suggests a similar role for this region in this compound's interaction with FXa. The difference in anticoagulant properties between isoforms like AtxA and AtxC, which differ by only two amino acid residues (Phe124>Ile and Lys128>Glu), further supports the importance of the C-terminal region in determining binding strength to protein targets like FXa. rcsb.orgpasteur.frpdbj.org Specifically, the mutation Lys128>Glu in AtxC may perturb interactions with FXa, leading to lower anticoagulant activity compared to AtxA. rcsb.orgpasteur.frpdbj.org
Mutational analysis of ammodytoxin A has revealed that several residues in the C-terminal part are important for interaction with Ca2+-bound calmodulin, particularly in the region 115-119. researchgate.net This region contributes to a hydrophobic patch within the C-terminal part of the molecule, surrounded by basic residues, potentially forming a novel binding motif for calmodulin. researchgate.net While this study focused on ammodytoxin A, the findings are highly relevant to understanding this compound due to their structural and functional similarities.
Further research involving charge reversal mutations in the C-terminal region of ammodytoxin A demonstrated that substituting several basic amino acid residues with neutral or acidic ones in the C-terminal region resulted in a decrease in binding affinity for neuronal receptors, although neurotoxicity was not completely abolished. nih.gov This suggests that while the positive charge distribution in the C-terminus contributes significantly to receptor binding, other parts of the molecule also play a role. nih.gov
The C-terminal region is exposed and accessible for interaction with proteic receptors in both monomeric and dimeric forms of ammodytoxin. rcsb.orgpasteur.fr
Interactive Data Table: Binding Interactions Related to the C-Terminal Region
| Binding Partner | Interaction Site (this compound) | Key Residues/Region Implicated | Binding Affinity (Kd or IC50) | Method Used | Citation |
| 14-3-3 proteins (γ, ε) | C-terminal end | KEESEK sequence (proposed) | 1.0 ± 0.2 µM (apparent Kd) | Surface Plasmon Resonance | nih.gov |
| Calmodulin (CaM) | C-terminal region | Region 115-119 (in AtxA) | Increased affinity observed with AtxA C-terminus | Chimeric proteins, Mutational analysis | nih.govkingsnake.comresearchgate.net |
| Neuronal Receptor (R25) | C-terminal region | Not specifically defined | Strong binding observed | Chimeric proteins | nih.govkingsnake.com |
| Coagulation Factor Xa (FXa) | C-terminal and beta-wing regions | Basic residues (in AtxA) | 32 nM (Kdapp for AtxA) | Site-directed mutagenesis, SPR | researchgate.netnih.gov |
Structure Function Relationship Studies
Site-Directed Mutagenesis Approaches
Site-directed mutagenesis allows for the targeted alteration of specific amino acid residues within the ammodytoxin C sequence. By substituting key residues, researchers can investigate their individual roles in the toxin's activity and interactions with its targets.
Probing the Role of Catalytic Residues (e.g., D49S mutation)
The catalytic activity of sPLA2s, including this compound, relies on a conserved catalytic network that includes residues His48, Asp49, Tyr52, and Asp99. mdpi.com The Asp49 residue is particularly crucial as it is essential for binding the Ca2+ cofactor, which is required for enzymatic activity. chem-soc.si
Studies involving the mutation of Asp49 to Serine (D49S) in ammodytoxin A (a closely related isoform to this compound) have demonstrated the importance of this residue for enzymatic activity. mdpi.comresearchgate.netnih.gov The Atx(D49S) mutant is enzymatically inactive but retains many of the native toxin's characteristics, including its three-dimensional structure and binding properties to certain targets like calmodulin and cytochrome c oxidase. mdpi.comresearchgate.netnih.gov This suggests that while enzymatic activity is dependent on Asp49, other functions, such as cell internalization and translocation to mitochondria, may not be obligatorily dependent on this catalytic activity. mdpi.comresearchgate.net
| Mutant | Enzymatic Activity | Neurotoxicity (Lethality) | Binding to Neuronal Receptors |
|---|---|---|---|
| Wild-type Atx | High | High | High |
| Atx(D49S) | Negligible | Still neurotoxic (reduced lethality) portlandpress.com | Slightly lower affinity portlandpress.com |
Analysis of Mutations in the C-Terminal Region and Beta-Wing
The C-terminal region and the beta-wing of ammodytoxins have been identified as important areas for their biological activities, including neurotoxicity and anticoagulant effects. nih.govkingsnake.comresearchgate.netportlandpress.com Studies involving mutations in the C-terminal region have shown its critical role in the interaction with specific binding proteins, although this region alone is not sufficient for neurotoxicity. kingsnake.comnih.gov
Mutagenesis studies have identified several residues in the C-terminal region of ammodytoxin A (AtxA), such as Tyr115, Ile116, Arg118, Asn119, and Phe124, as important for presynaptic neurotoxicity. researchgate.net Differences in toxicity between AtxA and AtxC, which naturally differ by two amino acid residues (Phe124>Ile and Lys128>Glu), are suggested to be due to differences in surface complementarity resulting from the Phe124>Ile mutation in the C-terminal region of AtxC. researchgate.netnih.govproteopedia.org
The beta-wing region, along with the C-terminal region, has also been shown to be critical for the anticoagulant activity of ammodytoxin A, particularly for binding to factor Xa (FXa). nih.govresearchgate.netportlandpress.com Basic amino acid residues in these regions are involved in this interaction. researchgate.netportlandpress.com
Impact of Amino Acid Substitutions on Neurotoxicity and Anticoagulant Activity
Amino acid substitutions, particularly in the C-terminal region and beta-wing, can significantly impact the neurotoxicity and anticoagulant activity of this compound. For instance, the natural variations between ammodytoxin A and C, specifically the Phe124>Ile and Lys128>Glu substitutions in AtxC, lead to notable differences in their toxicity and anticoagulant properties. nih.govproteopedia.org AtxC is less lethal than AtxA. chem-soc.siresearchgate.net The Lys128>Glu mutation in AtxC is thought to perturb interactions with FXa, leading to lower anticoagulant activity compared to AtxA. nih.gov The Phe124>Ile mutation in AtxC is suggested to affect the interaction with the neurotoxic protein receptor, contributing to differences in toxicity. nih.govproteopedia.org
Studies on multi-site mutants in the C-terminal region of ammodytoxin A have shown that altering basic residues can reduce lethality while still retaining neurotoxic effects and binding affinity to neuronal receptors, albeit with decreased potency. portlandpress.comresearchgate.net
| Ammodytoxin Isoform | Key C-terminal Differences | Neurotoxicity (relative to AtxA) | Anticoagulant Activity (relative to AtxA) |
|---|---|---|---|
| Ammodytoxin A | - | High | High |
| This compound | Phe124>Ile, Lys128>Glu | Lower chem-soc.siresearchgate.net | Lower nih.gov |
Chimeric Protein Construction
Chimeric proteins, created by combining segments of different PLA2s, are valuable tools for dissecting the functional domains of this compound and understanding how different regions contribute to its specific activities.
Generation of this compound Chimeras with Non-toxic PLA2s
Chimeric PLA2s have been constructed by replacing parts of a non-toxic venom PLA2, such as ammodytin I2, with corresponding regions from neurotoxic ammodytoxins like AtxA. kingsnake.comnih.govresearchgate.net For example, chimeras were created by swapping the C-terminal part of non-toxic ammodytin I2 with that of AtxA(K108N). kingsnake.comnih.gov Another study involved associating the N-terminal half of ammodytoxin with the C-terminal half of ammodytin L, an enzymatically inactive homologue. nih.gov
Dissection of Functional Domains and Binding Specificities
Chimeric protein studies have helped to dissect the functional domains of ammodytoxins. Chimeras containing the C-terminal region of a neurotoxic ammodytoxin, when combined with a non-toxic PLA2 backbone, were able to bind strongly to ammodytoxin-specific neuronal receptors and showed increased affinity for calmodulin, but were not toxic. kingsnake.comnih.govresearchgate.net This indicates that while the C-terminal region is crucial for interaction with specific binding proteins, it is not the sole determinant of neurotoxicity, and other parts of the molecule also contribute to toxicity. kingsnake.comnih.gov
Studies with chimeras have also suggested that the N-terminal and C-terminal regions, but not necessarily the beta-wing, are involved in binding to calmodulin and the R25 receptor. nih.gov Chimeric proteins have also been used to investigate binding specificity, showing that a chimera with the N-terminal half of ammodytoxin and the C-terminal half of ammodytin L could interact with the ammodytoxin acceptor in Torpedo marmorata electric organ, despite lacking toxicity in mice. nih.gov
Correlation of Structural Features with Biological Activities
The biological activities of this compound, particularly its neurotoxicity and anticoagulant effects, are closely linked to its three-dimensional structure and specific amino acid residues. This compound belongs to group IIA secreted PLA2s and shares a canonical structure with other members of this group. mdpi.com This structure includes an N-terminal α-helix (helix A), a short α-helix B, a calcium-binding loop, a long α-helix C, an antiparallel two-stranded β-sheet (the β-wing), a long α-helix D, and a C-terminal extension. mdpi.comresearchgate.net The catalytic site, crucial for phospholipid hydrolysis, involves highly conserved residues, including a histidine-aspartic acid dyad (H48-D99). researchgate.net
However, the neurotoxic and anticoagulant effects of ammodytoxins are not solely dependent on their enzymatic activity and involve direct interactions with protein targets. scispace.comresearchgate.net Comparative structural studies of ammodytoxin isoforms A and C, which differ primarily at positions 124 (Phe in A, Ile in C) and 128 (Lys in A, Glu in C), have provided insights into the structural basis for their differing toxicities and anticoagulant properties. proteopedia.orgnih.gov
The mutation Lys128>Glu in this compound is thought to perturb interactions with coagulation factor Xa (FXa), potentially leading to lower anticoagulant activity compared to ammodytoxin A. proteopedia.orgnih.gov This is because the side chain of Glu128 in this compound is partly buried, forming a stabilizing hydrogen bond with the main-chain nitrogen atom of Thr35. nih.gov This interaction results in a displacement of the polypeptide chain at positions 127 and 128, affecting the orientation of Lys127, a residue identified as important for interaction with FXa. nih.gov
The difference in neurotoxicity between ammodytoxin A and C, despite the Phe124>Ile mutation in this compound not inducing significant conformational changes, is suggested to be due to differences in surface complementarity during the interaction with the neurotoxic protein receptor. proteopedia.orgrcsb.org
Site-directed mutagenesis studies have further elucidated the role of specific residues and regions in the biological activities of ammodytoxins. For instance, the C-terminal region and the β-wing have been identified as critical for binding to FXa and for anticoagulant activity. researchgate.netnih.gov Basic amino acid residues in these regions are particularly important for the interaction with FXa. nih.gov
While the enzymatic activity of PLA2 is important for phospholipid hydrolysis, it does not fully explain the lethal potency of ammodytoxins. scispace.com The neurotoxic site appears to be distinct from the catalytic site. scispace.com Studies involving charge reversal in the C-terminal region of ammodytoxin A, a region involved in presynaptic toxicity, showed that while the mutant was significantly less lethal, it retained neurotoxicity, albeit with decreased binding affinity for neuronal receptors. nih.govportlandpress.com This suggests that while the positive charge in this region contributes to lethality, other factors are also involved in neurotoxicity.
The crystal structures of ammodytoxin isoforms also reveal a dimeric quaternary association involving hydrophobic interactions between the N-terminal alpha-helices of two molecules. proteopedia.orgrcsb.org Methionine at position 7 plays an important role in these dimer interface interactions and is unique to ammodytoxin. proteopedia.orgrcsb.org The functional significance of this dimerization for biological activity is not fully understood. researchgate.net
Research findings highlight the complex interplay between the primary sequence, three-dimensional structure, and specific residue interactions in determining the distinct biological activities of this compound and its isoforms. The differences in neurotoxicity and anticoagulant activity between ammodytoxin A and C serve as key examples, with specific mutations in the C-terminal region influencing interactions with protein targets like FXa and neuronal receptors.
| Ammodytoxin Isoform | Residue at Position 124 | Residue at Position 128 | Relative Lethality (vs. Ammodytoxin A) | Anticoagulant Activity (vs. Ammodytoxin A) | Notes |
| Ammodytoxin A | Phe | Lys | 1x (Most Lethal) | Higher | C-terminal and β-wing important for FXa binding researchgate.netnih.gov |
| This compound | Ile | Glu | ~18-fold less lethal nih.gov | Lower | Glu128 may perturb FXa interactions proteopedia.orgnih.gov |
This table summarizes the key differences between ammodytoxin A and C based on the provided information and their observed relative activities.
| Structural Feature/Residue | Location | Proposed Role in Activity | Notes |
| Catalytic Dyad (H48-D99) | Catalytic Site | Phospholipid hydrolysis (enzymatic activity) researchgate.net | Enzymatic activity alone does not explain lethality scispace.com |
| Phe124 (in AtxA) / Ile124 (in AtxC) | C-terminal region | Differences in neurotoxicity potentially due to altered surface complementarity with neuronal receptor proteopedia.orgrcsb.org | Mutation does not induce significant conformational changes proteopedia.org |
| Lys128 (in AtxA) / Glu128 (in AtxC) | C-terminal region | Differences in anticoagulant activity potentially due to perturbed FXa interactions in AtxC proteopedia.orgnih.gov | Glu128 in AtxC forms H-bond, displacing chain at 127/128 nih.gov |
| C-terminal Region | C-terminus | Critical for binding to FXa and anticoagulant activity researchgate.netnih.gov, involved in presynaptic toxicity nih.gov | Basic residues in this region important for FXa binding nih.gov |
| β-wing | Antiparallel β-sheet | Critical for binding to FXa and anticoagulant activity researchgate.netnih.gov | |
| Met7 | N-terminal α-helix (Dimer Interface) | Important for dimeric association proteopedia.orgrcsb.org | Functional importance for biological activity unknown researchgate.net |
Advanced Research Methodologies and Model Systems
Protein Expression and Purification Techniques
To obtain ammodytoxin C for detailed study, researchers often employ recombinant DNA technology, expressing the protein in heterologous systems followed by rigorous purification protocols.
Heterologous Expression Systems (e.g., Escherichia coli, Saccharomyces cerevisiae)
Heterologous expression systems are widely used to produce recombinant this compound and its variants. Escherichia coli is a common host for expressing this compound, often resulting in the protein accumulating in inclusion bodies researchgate.netmdpi.comresearchgate.net. Another eukaryotic system used for expressing active ammodytoxin is the yeast Saccharomyces cerevisiae nih.govntu.edu.sg. Expressing this compound in S. cerevisiae under the control of inducible promoters, such as the galactose-inducible GAL1 promoter, has been shown to yield biologically active protein within the yeast cells nih.gov. Yeast systems can offer advantages for producing eukaryotic proteins, including the potential for post-translational modifications and the ability to produce soluble proteins ntu.edu.sgneb.com.
Refolding and Activation Protocols for Recombinant Proteins
When this compound is expressed in E. coli, it often forms insoluble inclusion bodies, requiring in vitro refolding to obtain the biologically active conformation mdpi.comresearchgate.nethuji.ac.il. The general strategy involves isolating the inclusion bodies, solubilizing the aggregated protein using denaturants like guanidinium (B1211019) hydrochloride or urea, and then refolding the denatured protein in a suitable buffer mdpi.comhuji.ac.il. This refolding process often requires optimization for each specific protein and may involve the formation of correct disulfide bonds huji.ac.il. For ammodytoxin, which contains multiple disulfide bridges, proper refolding is essential for regaining its native structure and activity latoxan.com. Recombinant ammodytoxin A, a related isoform, has been successfully refolded and activated after expression in E. coli chem-soc.si.
Affinity Chromatography for Purification
Affinity chromatography is a powerful technique used for purifying this compound and related ammodytoxins, leveraging the specific binding interactions between the toxin and a stationary phase ligand nih.govacs.orgcusabio.comopenaccessjournals.com. This method allows for high selectivity and resolution, enabling significant purification of the target protein from complex mixtures openaccessjournals.comsigmaaldrich.com. For instance, this compound has been isolated using affinity chromatography with an ammodytoxin-CH-Sepharose column nih.gov. This technique separates proteins based on their reversible interaction with a specific ligand coupled to a chromatography matrix, leading to high purity and recovery of active material sigmaaldrich.com. Other affinity-based methods, such as using wheat germ lectin-Sepharose, have also been employed in the purification of this compound binding proteins nih.gov.
Biophysical Characterization Methods
Understanding the function of this compound necessitates detailed analysis of its three-dimensional structure and conformational properties.
Circular Dichroism Spectroscopy for Secondary Structure Analysis
Circular Dichroism (CD) spectroscopy is an absorption spectroscopy technique used to investigate the structural aspects of chiral molecules, particularly the secondary structure of proteins libretexts.org. CD measures the differential absorption of left and right circularly polarized light by a sample libretexts.org. The resulting spectrum in the far-UV region (typically 200-250 nm) provides information about the content of different secondary structure elements, such as alpha-helices and beta-sheets libretexts.org. CD spectroscopy has been utilized to analyze the secondary structure of this compound and its variants, helping to understand how modifications or environmental changes affect its conformation kingsnake.comresearchgate.netnih.gov. Comparing the CD spectra of wild-type and mutant ammodytoxins can reveal structural alterations kingsnake.com.
Mass Spectrometry (Tandem MS, ESI-MS/MS) for Protein Identification and Characterization
Mass spectrometry-based techniques, including tandem mass spectrometry (MS/MS) and electrospray ionization tandem mass spectrometry (ESI-MS/MS), are indispensable tools in the study of this compound and other snake venom components. These methods enable the precise identification and characterization of proteins and peptides within complex venom mixtures or biological samples. Proteomic analysis, often involving separation techniques like liquid chromatography (LC) coupled with MS/MS (LC-MS/MS) or matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF-MS), has been applied to analyze the protein composition of Vipera ammodytes ammodytes venom, identifying neurotoxic ammodytoxins among other protein families. nih.govlatoxan.com
Specifically, nano-LC-MS/MS has been utilized for high-resolution separation and detection of peptides derived from venom proteins, allowing for detailed protein identification through database searching of spectral data. This approach helps in understanding the complexity of the venom and the relative abundance of different components, including ammodytoxins. nih.gov Mass spectrometry has also been coupled with techniques like immuno-affinity chromatography to identify proteins that interact with ammodytoxins, providing insights into potential binding partners and mechanisms of action. Tandem MS is crucial for fragmenting selected ions (precursor ions) into product ions, which provides structural information about the original molecule, aiding in the unambiguous identification of proteins and peptides.
Surface Plasmon Resonance (SPR) for Binding Kinetics and Affinity Measurements
Surface Plasmon Resonance (SPR) is a powerful label-free technology used to study the binding kinetics and affinity of molecular interactions in real-time. This technique involves immobilizing one binding partner (ligand) on a sensor chip surface and flowing the other partner (analyte) over it, measuring changes in refractive index that occur upon binding. SPR has been extensively applied to investigate the interactions of this compound with various molecules.
SPR experiments have been used to demonstrate the binding of peptides to this compound, confirming interactions identified through other screening methods. The technique has also been instrumental in showing the interaction between ammodytoxin A (a closely related isoform) and calmodulin, revealing complete inhibition of binding to factor Xa by calmodulin. Furthermore, SPR has been employed to study the binding of neurotoxic secreted phospholipases A2, including this compound, to intracellular proteins such as 14-3-3 proteins and protein disulfide isomerase (PDI), providing quantitative data on binding affinities and kinetics. These studies help to understand the molecular basis of this compound's interactions with its targets.
Cell Biology and Neurobiological Assays
Neuromuscular Preparations (e.g., Rat Diaphragm) for Neurotoxicity Assessment
Neuromuscular preparations, such as the isolated rat phrenic nerve-hemidiaphragm, are classical model systems used to assess the neurotoxic effects of snake venoms and isolated toxins like this compound. nih.gov These preparations allow for the study of neuromuscular transmission by monitoring muscle contraction in response to electrical stimulation of the nerve or direct muscle stimulation.
Exposure of neuromuscular preparations to Vipera ammodytes ammodytes venom or ammodytoxins leads to a progressive decrease in muscle contractility when stimulated indirectly via the nerve, indicating impaired neurotransmission at the neuromuscular junction. nih.gov Studies using mouse nerve-muscle preparations have investigated the mechanisms underlying this neurotoxicity, observing effects such as the blockade of the response to indirect stimulation. While ammodytoxin A has been more extensively studied in some neuromuscular preparation contexts, the use of these systems is fundamental to characterizing the neurotoxic potential of this compound and understanding its effects on nerve terminals.
Neuronal Cell Lines (e.g., PC12 Cells) for Internalization and Trafficking Studies
Neuronal cell lines, particularly PC12 cells derived from rat adrenal medulla pheochromocytoma, serve as valuable in vitro models for studying the cellular uptake (internalization) and intracellular movement (trafficking) of neurotoxic proteins like this compound. PC12 cells exhibit properties similar to those of neurons, the natural targets of β-neurotoxins.
Studies using PC12 cells have demonstrated that ammodytoxin can cross the plasma membrane and enter the cytosol. These cell lines are suitable for investigating the mechanisms by which this compound is internalized and how it subsequently translocates to various intracellular compartments. Research using enzymatically inactive mutants of ammodytoxin and fluorescently labeled toxins in PC12 cells has provided insights into the pathways of cellular entry and subsequent trafficking, including translocation to mitochondria.
Subcellular Fractionation and Organelle Isolation (e.g., Mitochondria)
Subcellular fractionation techniques are employed to separate different cellular compartments and organelles, allowing for the determination of the precise intracellular localization of this compound and the identification of its potential targets within the cell. Methods typically involve cell lysis followed by differential centrifugation or density gradient centrifugation to isolate fractions enriched in specific organelles, such as mitochondria, lysosomes, or endoplasmic reticulum.
In the context of ammodytoxin research, subcellular fractionation has been crucial for showing the association of the toxin with specific organelles. Studies have utilized sucrose (B13894) gradients to fractionate brain tissue and demonstrate that an intracellular binding protein for ammodytoxin (R25) co-distributes with mitochondrial markers, suggesting its localization within mitochondria. Isolation of mitochondria from PC12 cells exposed to this compound has confirmed the toxin's presence within these organelles, including the intermembrane space and matrix. These techniques are vital for understanding the intracellular journey and targets of this compound after it enters the cell.
Immunofluorescence Co-localization Microscopy
Immunofluorescence co-localization microscopy is a visual technique used to determine if two or more molecules are located in the same cellular compartment or structure. This method involves labeling this compound with a fluorescent tag or detecting it with a specific antibody followed by a fluorescent secondary antibody, and simultaneously labeling a known cellular marker for a specific organelle or protein with a different fluorescent label. Confocal fluorescence microscopy is often used to capture high-resolution images and assess the degree of spatial overlap between the different fluorescent signals.
Studies on this compound and its isoforms have utilized immunofluorescence co-localization microscopy in neuronal cell lines like PC12 cells to visualize the toxin's intracellular distribution. By co-labeling this compound with markers for mitochondria, researchers have been able to demonstrate the co-localization of the toxin with these organelles, providing visual evidence that supports findings from subcellular fractionation studies. Quantitative analysis of co-localization can provide further statistical support for the observed spatial relationships between this compound and cellular components.
In Vitro Coagulation Assays
Vipera ammodytes venom is known to interfere with hemostasis, and its effects on clotting vary between subspecies researchgate.netnih.gov. While snake venom metalloproteinases (SVMPs) are primarily responsible for the procoagulant action of V. ammodytes venom, making it the most procoagulant species of the Vipera genus, the specific role of this compound in in vitro coagulation assays is not explicitly detailed in the provided search results researchgate.netresearchgate.net. However, studies have used panels of in vitro coagulation assays to evaluate the coagulotoxic potency of Palearctic viper venoms, including V. ammodytes, and to compare their neutralization by antivenoms and metalloprotease inhibitors researchgate.net. These assays have shown that variations in morphology, such as larger body size in V. ammodytes, correlate with a significant increase in Factor X activating procoagulant toxicity researchgate.net.
Omics Technologies in Venom Research
Omics technologies, including venomics, proteomics, and transcriptomics, have been extensively applied to study the complex composition of Vipera ammodytes venom and the gene expression in its venom glands nih.govacs.orgmdpi.comacs.orgresearchgate.netnih.govbiorxiv.orgmdpi.comacs.orgtandfonline.com.
Venomics and Proteomics Profiling of Vipera ammodytes Venom
Venomics and proteomics analyses have provided comprehensive insights into the protein and peptide composition of Vipera ammodytes venom nih.govresearchgate.netacs.orgmdpi.comacs.orgresearchgate.netbiorxiv.orgmdpi.comacs.org. These studies consistently identify ammodytoxins (including this compound) as important components within the phospholipase A₂ (PLA₂) family researchgate.netnih.govresearchgate.netacs.org.
Comparative proteomic analyses of different V. ammodytes subspecies, such as V. a. ammodytes and V. a. meridionalis, have revealed both shared protein families and differences in venom composition researchgate.netacs.org. Major protein families identified in V. ammodytes venom include monomeric and heterodimeric Group II PLA₂s, serine proteinases (SVSPs), metalloproteinases (SVMPs), L-amino acid oxidases (LAAOs), cysteine-rich secretory proteins (CRISPs), disintegrins, snake C-type lectin-like proteins (snaclecs), and growth factors researchgate.netacs.orgresearchgate.netacs.org. Ammodytoxins, specifically, are highlighted as neurotoxic Group IIA sPLA₂s researchgate.netnih.gov.
Proteomic studies have identified varying numbers of proteins and protein families in V. ammodytes venom depending on the subspecies and the specific analytical methods used. For instance, one study on V. a. ammodytes from Serbia identified 99 proteins from nine families using a shotgun proteomics approach researchgate.net. Another comprehensive study combining transcriptomics and proteomics on V. a. ammodytes identified 57 venom proteins belonging to 16 different protein families, with SVSPs, sPLA₂s, snaclecs, and SVMPs comprising a significant portion acs.orgacs.orgnih.gov. This compound has been identified in these proteomic profiles nih.govacs.orgbiorxiv.org.
The relative abundance of different protein families in V. ammodytes venom has also been quantified. In one study, PLA₂s accounted for 11.60% of the crude venom of V. a. ammodytes, with neurotoxic ammodytoxins (A, B, C) making up 4.35% of the crude venom nih.govmdpi.com.
Here is a summary of some protein families identified in V. ammodytes ammodytes venom:
| Protein Family | Relative Abundance (%) |
| Secreted Phospholipases A₂ (sPLA₂s) | 11.60 nih.govmdpi.com |
| - Neurotoxic Ammodytoxins (A, B, C) | 4.35 nih.govmdpi.com |
| Snake Venom Metalloproteinases (SVMPs) | 20.30 mdpi.com |
| Snake Venom Serine Proteinases (SVSPs) | 11.60 nih.gov |
| C-type Lectin-like proteins (snaclecs) | ~15 researchgate.net |
| Disintegrins | ~11 researchgate.net |
| Cysteine-rich secretory proteins (CRISPs) | Present researchgate.net |
| L-amino acid oxidases (LAAOs) | Present researchgate.net |
| Growth factors (NGFs, VEGFs) | Present researchgate.net |
| Kunitz-type protease inhibitors (SPIs) | Present researchgate.net |
Transcriptomic Analysis of Venom Glands
Transcriptomic analysis of Vipera ammodytes venom glands complements proteomic studies by identifying the mRNA transcripts encoding venom components acs.orgacs.orgnih.govtandfonline.com. This approach provides insights into the genetic basis of venom production.
Studies combining transcriptomics and proteomics of V. a. ammodytes venom glands have revealed messages encoding various polypeptide precursors acs.orgacs.orgnih.gov. The most abundant transcripts identified include those for metalloproteinase inhibitors, bradykinin-potentiating peptides, natriuretic peptides, snaclecs, SVSPs, SVMPs (P-II and P-III), secreted phospholipases A₂ (sPLA₂s), and disintegrins acs.orgacs.orgnih.gov. These transcripts collectively constitute a large percentage of the venom gland transcriptome acs.orgacs.org.
Transcriptomic analysis specifically identifies the genetic sequences corresponding to proteins like this compound, allowing for a deeper understanding of their synthesis and regulation within the venom gland dtic.mil.
Application of Saccharomyces cerevisiae as a Model Eukaryotic System
Saccharomyces cerevisiae (baker's yeast) has been utilized as a model eukaryotic system to study the cellular effects of ammodytoxins, including this compound researchgate.netresearchgate.netscience.gov. Yeast offers advantages such as high secretion levels for heterologous protein expression and the absence of a requirement for additional protein refolding steps that might be necessary in bacterial systems dtic.mil.
Studies using S. cerevisiae have investigated the functional genetic and biochemical interactions involving PLA₂ activity researchgate.netresearchgate.netscience.gov. For example, it has been shown that ammodytoxin A (AtxA), when expressed heterologously in the yeast cytosol, specifically inhibits the arrest of the cell cycle in the G₂ phase researchgate.net. This effect is linked to AtxA's binding to 14-3-3 proteins, which are involved in cell cycle regulation researchgate.net.
Furthermore, studies in S. cerevisiae have demonstrated that this compound, along with other neurotoxic sPLA₂s, can bind to yeast proteins Bmh1 and Bmh2 researchgate.net. These findings suggest that the yeast model system can be valuable for exploring the cellular targets and mechanisms of action of ammodytoxins at a fundamental level researchgate.netresearchgate.net. The application of S. cerevisiae allows for genome-wide screens to generate hypotheses about the cellular effects of PLA₂s, which can then be tested in more complex systems researchgate.net.
Future Directions in Ammodytoxin C Research
Elucidation of Remaining Unidentified Receptors
Ammodytoxin C is known to bind to specific receptors, which are crucial for its neurotoxic effects. While some binding partners have been identified, including a neuronal isoform of the M-type PLA2 receptor (R180), calmodulin (CaM), 14-3-3 proteins (gamma and epsilon isoforms), protein disulphide isomerase (PDI), and the mitochondrial protein R25/CCOX-II, the identity of all relevant receptors, particularly the "N-type receptors" involved in the initial phase of neurotoxicity, remains unclear. uniprot.orgmolecular-interactions.sinih.gov Further research is needed to isolate and characterize these unidentified binding sites. Techniques such as affinity purification coupled with mass spectrometry, cross-linking studies, and advanced screening methods like phage display could be employed to discover novel AtxC receptors. acs.orgmdpi.com Understanding the full spectrum of AtxC receptors is essential for a complete picture of its cellular interactions and downstream effects.
Comprehensive Mapping of Intracellular Trafficking Pathways
Following binding to the plasma membrane, this compound is internalized into nerve terminals and has been detected in various intracellular compartments, including the cytosol, endoplasmic reticulum, and mitochondria. molecular-interactions.simdpi.comresearchgate.netnih.gov However, the precise mechanisms and complete pathways of its intracellular trafficking are not fully understood. Future research should aim to comprehensively map these routes, potentially utilizing advanced imaging techniques such as high-resolution transmission electron microscopy with labeled toxins and live-cell imaging with fluorescently tagged AtxC. mdpi.comresearchgate.net Investigating the roles of different endocytic pathways (e.g., receptor-mediated endocytosis, micropinocytosis) and intracellular transport machinery (e.g., Rab proteins) in AtxC uptake and distribution is crucial. thno.org Elucidating how AtxC reaches specific intracellular targets like mitochondria and the endoplasmic reticulum will provide insights into the mechanisms underlying its diverse cellular effects. molecular-interactions.simdpi.com
Advanced Computational Modeling of this compound Dynamics and Interactions
Computational approaches, including molecular dynamics simulations, protein-protein docking, and quantitative structure-activity relationship (QSAR) modeling, can complement experimental studies by providing insights into the dynamic behavior of this compound and its interactions with target proteins at an atomic level. researchgate.netethz.ch Future research should leverage advanced computational modeling techniques to simulate AtxC folding, stability, membrane binding, and complex formation with its receptors and intracellular partners. chem-soc.si These models can help predict binding interfaces, conformational changes upon interaction, and the influence of mutations on binding affinity and activity. Integrating computational predictions with experimental data will facilitate a more comprehensive understanding of AtxC's molecular mechanisms and guide the design of targeted experiments.
Exploration of this compound as a Probe for Cellular Processes (e.g., Synaptic Transmission, Coagulation Cascade)
Given its specific interactions with components of the synaptic machinery and the coagulation cascade, this compound holds potential as a molecular probe to study these complex cellular processes. AtxC affects neurotransmitter release and interacts with proteins involved in synaptic function. uniprot.orgoup.com Its ability to bind activated coagulation factor X and inhibit the prothrombinase complex suggests its utility in studying the coagulation cascade. uniprot.orgresearchgate.netnih.gov Future research could explore the use of labeled or modified AtxC as a tool to track synaptic vesicle dynamics, investigate protein-protein interactions within the synapse, or study the formation and regulation of coagulation complexes. oup.com By using AtxC as a probe, researchers could gain deeper insights into the intricacies of synaptic transmission and blood coagulation, potentially identifying novel therapeutic targets.
Q & A
Q. How can researchers reconcile this compound’s reported pro-inflammatory and anti-tumor effects?
- Methodological Answer :
Contextual Analysis : Evaluate cell-type specificity (e.g., immune cells vs. cancer lines) and microenvironmental factors (e.g., pH, oxygenation).
Mechanistic Studies : Use RNA-seq to identify differential gene expression pathways (e.g., NF-κB vs. apoptosis regulators).
Meta-Analysis : Systematically review existing literature to identify understudied variables (e.g., isoform-specific signaling) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
